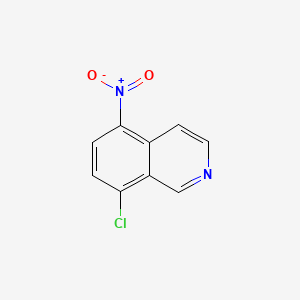
8-Chloro-5-nitroisoquinoline
Cat. No. B597098
Key on ui cas rn:
156901-43-8
M. Wt: 208.601
InChI Key: IFAMHAYSMRYQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842703B2
Procedure details


To a solution of 8-chloro-5-nitroisoquinoline (1 mmol) in acetic acid, zinc dust (10 mmol) was added. Reaction mixture was refluxed for 5 hours. Reaction mixture was cooled to room temperature and filtered through celite bed. Filtrate was concentrated under vacuum to afford the desired compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2>C(O)(=O)C.[Zn]>[Cl:1][C:2]1[C:11]2[CH:10]=[N:9][CH:8]=[CH:7][C:6]=2[C:5]([NH2:12])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C2C=CN=CC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite bed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Filtrate was concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=2C=CN=CC12)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
